2-chloro-N-(4-ethynylphenyl)acetamide chemical structure and physical properties
2-chloro-N-(4-ethynylphenyl)acetamide chemical structure and physical properties
An In-depth Technical Guide to 2-chloro-N-(4-ethynylphenyl)acetamide
Authored by: A Senior Application Scientist
Introduction
2-chloro-N-(4-ethynylphenyl)acetamide is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive chloroacetamide group and a versatile ethynyl (acetylene) moiety on a phenyl ring. This unique combination makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The chloroacetamide portion can act as an electrophile, readily undergoing nucleophilic substitution, while the terminal alkyne is a key functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and potential applications for researchers and professionals in the field.
Chemical Identity and Structure
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IUPAC Name: 2-chloro-N-(4-ethynylphenyl)acetamide
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Molecular Formula: C₁₀H₈ClNO[1]
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Molecular Weight: 193.63 g/mol
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Canonical SMILES: C#CC1=CC=C(C=C1)NC(=O)CCl[1]
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InChIKey: DRMCPPQLVNCYAC-UHFFFAOYSA-N[1]
Caption: Chemical structure of 2-chloro-N-(4-ethynylphenyl)acetamide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 193.63 g/mol | Calculated |
| Monoisotopic Mass | 193.02943 Da | PubChemLite[1] |
| XlogP (predicted) | 1.9 | PubChemLite[1] |
| Physical State | Solid (predicted based on similar compounds) | N/A |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
| Water Solubility | No data available | N/A |
Spectral Data Analysis
While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its functional groups.
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¹H NMR:
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Aromatic Protons: Doublets would be expected in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the para-substituted benzene ring.
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Amide Proton (N-H): A broad singlet is expected, typically in the range of 8.0-9.0 ppm.
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Alkyne Proton (C≡C-H): A sharp singlet around 3.0-3.5 ppm.
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Methylene Protons (Cl-CH₂): A singlet around 4.0-4.5 ppm.
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¹³C NMR:
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Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
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Aromatic Carbons: Multiple signals between 115-140 ppm.
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Alkyne Carbons (C≡C): Two signals expected between 70-90 ppm.
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Methylene Carbon (Cl-CH₂): A signal around 40-45 ppm.
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IR Spectroscopy:
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N-H Stretch: A sharp to medium absorption band around 3300 cm⁻¹.[2]
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C≡C-H Stretch (Terminal Alkyne): A sharp, characteristic band around 3300 cm⁻¹.[2]
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C=O Stretch (Amide): A strong absorption band in the region of 1650-1690 cm⁻¹.[2]
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C≡C Stretch: A weak to medium band around 2100-2140 cm⁻¹.[2]
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C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
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Synthesis Protocol
The synthesis of 2-chloro-N-(4-ethynylphenyl)acetamide is a direct N-acylation reaction. It involves the reaction of 4-ethynylaniline with chloroacetyl chloride. This is a common and well-established method for the formation of α-haloacetamides.[3][4][5]
Caption: General workflow for the synthesis of 2-chloro-N-(4-ethynylphenyl)acetamide.
Detailed Experimental Protocol
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Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve 4-ethynylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel, ensuring the temperature remains at 0 °C.[3]
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Reaction: After the complete addition, allow the reaction mixture to warm to room temperature and continue stirring for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][6]
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Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt that has precipitated. Transfer the filtrate to a separatory funnel and wash it with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-(4-ethynylphenyl)acetamide.
Reactivity and Applications in Drug Development
The chemical reactivity of 2-chloro-N-(4-ethynylphenyl)acetamide is dominated by its two key functional groups: the α-chloroamide and the terminal alkyne.
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α-Chloroamide Moiety: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward introduction of various functionalities, including amines, thiols, and alcohols, to build more complex molecular scaffolds. This reactive handle is a common feature in the design of enzyme inhibitors, where it can form a covalent bond with a nucleophilic residue in the active site. Chloroacetamide derivatives have been investigated for a range of biological activities, including as intermediates for anti-inflammatory, analgesic, and antidepressant agents.[3][4]
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Ethynylphenyl Moiety: The terminal alkyne is a highly versatile functional group in modern organic synthesis. Its primary application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other molecules containing an azide group, such as biomolecules, fluorescent dyes, or polymers. The phenylacetylene scaffold itself is also a known pharmacophore in various drug candidates.
The combination of these two functionalities in one molecule makes 2-chloro-N-(4-ethynylphenyl)acetamide a valuable tool in areas such as:
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Fragment-Based Drug Discovery (FBDD): It can be used as a starting fragment that can be elaborated at two different points.
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Combinatorial Chemistry: A library of diverse compounds can be generated by reacting the chloroacetamide with various nucleophiles and the alkyne with different azides.
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Chemical Biology: It can be used to synthesize probes for studying biological systems. For instance, some chloroacetamide-containing compounds have shown potential as antibacterial agents, and their efficacy can sometimes be enhanced when used in combination with existing antibiotics.[7][8]
Safety and Handling
While a specific safety data sheet (SDS) for 2-chloro-N-(4-ethynylphenyl)acetamide is not widely available, the hazards can be inferred from related chloroacetamide compounds.[9][10][11][12]
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Potential Hazards:
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May be harmful if swallowed, inhaled, or in contact with skin.[9]
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Can cause skin and eye irritation.
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The starting material, chloroacetyl chloride, is highly corrosive and lachrymatory.
-
-
Precautions for Safe Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Wash hands thoroughly after handling.
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-
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
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-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
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Conclusion
2-chloro-N-(4-ethynylphenyl)acetamide is a strategically designed bifunctional molecule with considerable potential as a building block in synthetic and medicinal chemistry. Its dual reactivity allows for sequential or orthogonal modifications, making it an attractive starting point for the development of novel compounds with diverse applications, particularly in the realm of drug discovery. Proper handling and safety precautions are essential when working with this and related compounds.
References
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PubChemLite. (n.d.). 2-chloro-n-(4-ethynylphenyl)acetamide (C10H8ClNO). Retrieved from [Link]
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Loba Chemie. (2018). 2-CHLORO ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
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ChemSrc. (2025). 2-chloro-n-(4-ethylphenyl)acetamide | CAS#:20172-36-5. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]
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PubChem. (2025). N-(4-acetylphenyl)-2-chloroacetamide. Retrieved from [Link]
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Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports. Retrieved from [Link]
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ResearchGate. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Retrieved from [Link]
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Kumar, D., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
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NextSDS. (n.d.). 2-CHLORO-N-{2-[(4-CHLOROPHENYL)THIO]ETHYL}ACETAMIDE. Retrieved from [Link]
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Loba Chemie. (2018). 2-CHLORO ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]
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ResearchGate. (2024). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Chloro-N-(4-ethylphenyl)acetamide. Retrieved from [Link]
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ACS Omega. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]
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JournalNX. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-N-[1-(4-chlorophenyl)ethyl]acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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Chegg. (2020). Question: interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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SpectraBase. (n.d.). N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
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SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
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ResearchGate. (n.d.). The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1.... Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
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University of Windsor. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Retrieved from [Link]
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